molecular formula C14H11ClN2O3 B1599176 N-(2-chloro-5-methyl-4-nitrophenyl)benzamide CAS No. 206986-83-6

N-(2-chloro-5-methyl-4-nitrophenyl)benzamide

Cat. No. B1599176
M. Wt: 290.7 g/mol
InChI Key: FSQMLSBGODTGQF-UHFFFAOYSA-N
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Description

“N-(2-chloro-5-methyl-4-nitrophenyl)benzamide” is an aromatic nitro stain and dye . It has a molecular formula of C14H11ClN2O3 .


Synthesis Analysis

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes .


Molecular Structure Analysis

The molecular structure of “N-(2-chloro-5-methyl-4-nitrophenyl)benzamide” was analyzed using docking and molecular dynamic simulations . The docking results depicted reasonable dock score and binding interactions of synthesized molecules with respective targets with enzymes .


Physical And Chemical Properties Analysis

“N-(2-chloro-5-methyl-4-nitrophenyl)benzamide” has a molecular weight of 290.70 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide :

    • Application: This compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide .
    • Method: The synthesis of this compound has been reported , but the specific experimental procedures and technical details were not provided.
    • Results: The formation of this new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .
  • 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) :

    • Application: This compound is a potentially useful organic adduct for nonlinear optics and optical limiting applications .
    • Method: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
    • Results: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .
  • (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide :

    • Application: This compound showed anti-inflammatory and analgesic activities along with ulcerogenic index .
    • Results: The compound showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82) compared with indomethacin and celecoxib .
  • Methylchloroisothiazolinone :
    • Application: Methylchloroisothiazolinone, also referred to as MCI, is an organic compound used as a biocide. It’s effective against gram-positive and gram-negative bacteria, yeast, and fungi. It’s found in many water-based personal care products and cosmetics. It’s also used in glue production, detergents, paints, fuels, and other industrial processes .
    • Results: Methylchloroisothiazolinone can cause allergic reactions in some people .

Future Directions

The N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives showed significant antidiabetic and antimicrobial potential which is equally supported by the molecular dynamic and docking studies . This study will prove useful in revealing the molecular structure and receptor target site details which can be further utilized for the development of newer active antidiabetic and antimicrobial agents .

properties

IUPAC Name

N-(2-chloro-5-methyl-4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-7-12(11(15)8-13(9)17(19)20)16-14(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQMLSBGODTGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401085
Record name N-(2-chloro-5-methyl-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-methyl-4-nitrophenyl)benzamide

CAS RN

206986-83-6
Record name N-(2-Chloro-5-methyl-4-nitrophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206986-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-chloro-5-methyl-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-5'-methyl-4'-nitrobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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